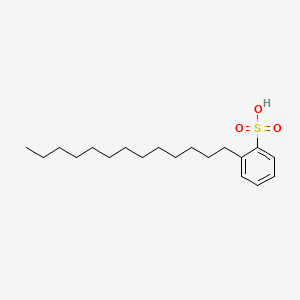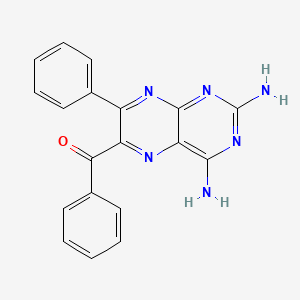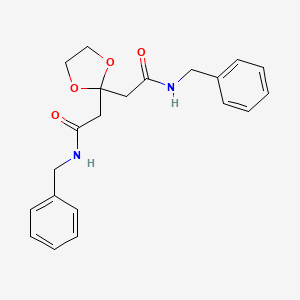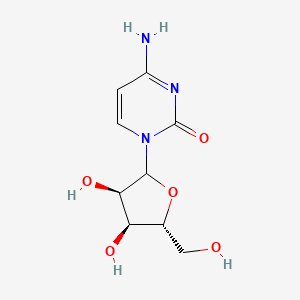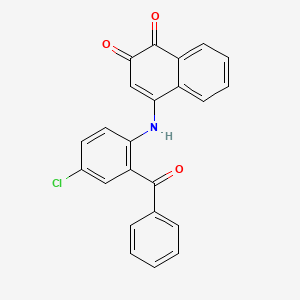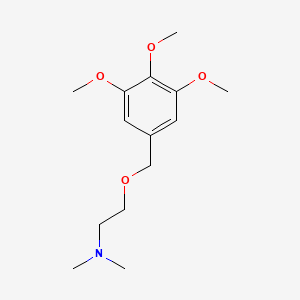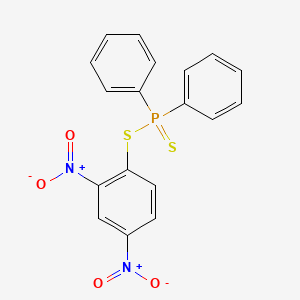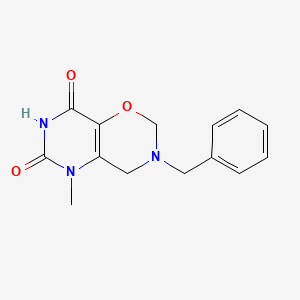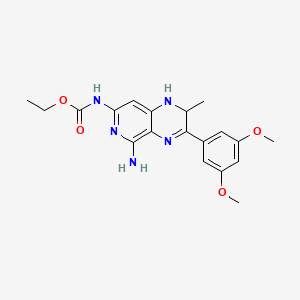
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: 3,5-dimethoxybenzaldehyde, ammonium acetate
Conditions: Heating under nitrogen atmosphere
Reaction: Condensation reaction
Step 3: Formation of Carbamate Ester
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature
Reaction: Nucleophilic substitution
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazinyl core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the formation of the carbamate ester.
-
Step 1: Formation of Pyrido-Pyrazinyl Core
Reagents: 2-methylpyridine, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Cyclization to form the pyrazinyl ring
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Bromine, iron(III) bromide catalyst
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Brominated dimethoxyphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents.
This compound: Similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Eigenschaften
CAS-Nummer |
87607-26-9 |
|---|---|
Molekularformel |
C19H23N5O4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
ethyl N-[5-amino-3-(3,5-dimethoxyphenyl)-2-methyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O4/c1-5-28-19(25)23-15-9-14-17(18(20)22-15)24-16(10(2)21-14)11-6-12(26-3)8-13(7-11)27-4/h6-10,21H,5H2,1-4H3,(H3,20,22,23,25) |
InChI-Schlüssel |
CHBJYUZNRMSQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC(=CC(=C3)OC)OC)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


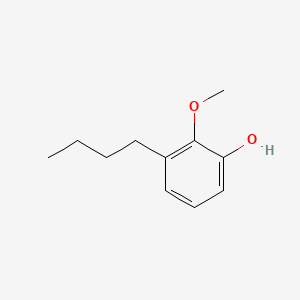
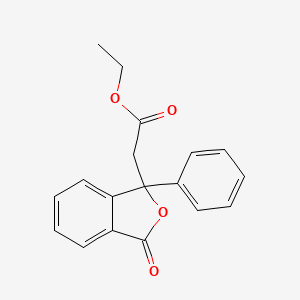
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
